molecular formula C4H4N2O2S B14619754 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid CAS No. 58933-10-1

4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid

Cat. No.: B14619754
CAS No.: 58933-10-1
M. Wt: 144.15 g/mol
InChI Key: DWJVBBXEBJJAGP-UHFFFAOYSA-N
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Description

4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one oxygen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid typically involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime. This intermediate is then further reacted under specific conditions to yield the desired carbothioic S-acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like thymidylate synthetase, which is crucial for DNA synthesis in cancer cells . This inhibition prevents the proliferation of cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid include:

Uniqueness

What sets this compound apart is its unique combination of nitrogen, oxygen, and sulfur atoms within the five-membered ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

58933-10-1

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

IUPAC Name

4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid

InChI

InChI=1S/C4H4N2O2S/c1-2-3(4(7)9)6-8-5-2/h1H3,(H,7,9)

InChI Key

DWJVBBXEBJJAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C(=O)S

Origin of Product

United States

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